molecular formula C21H13BrFNO2 B14401507 [1-Bromo-2-(4-fluorophenyl)indolizin-3-yl](4-hydroxyphenyl)methanone CAS No. 88274-00-4

[1-Bromo-2-(4-fluorophenyl)indolizin-3-yl](4-hydroxyphenyl)methanone

Cat. No.: B14401507
CAS No.: 88274-00-4
M. Wt: 410.2 g/mol
InChI Key: YTKKOTGKOVQNFZ-UHFFFAOYSA-N
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Description

1-Bromo-2-(4-fluorophenyl)indolizin-3-ylmethanone: is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

The synthesis of 1-Bromo-2-(4-fluorophenyl)indolizin-3-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . This is followed by coupling reactions to introduce the indolizine moiety and further functionalization to attach the hydroxyphenyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(4-fluorophenyl)indolizin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The indolizine moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other indolizine derivatives such as:

1-Bromo-2-(4-fluorophenyl)indolizin-3-ylmethanone: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

88274-00-4

Molecular Formula

C21H13BrFNO2

Molecular Weight

410.2 g/mol

IUPAC Name

[1-bromo-2-(4-fluorophenyl)indolizin-3-yl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C21H13BrFNO2/c22-19-17-3-1-2-12-24(17)20(18(19)13-4-8-15(23)9-5-13)21(26)14-6-10-16(25)11-7-14/h1-12,25H

InChI Key

YTKKOTGKOVQNFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F)Br

Origin of Product

United States

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